4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
Description
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative characterized by a methoxy group at the 4-position and a 3-methylpiperazine moiety at the 6-position of the pyrimidine ring, formulated as a hydrochloride salt. The compound’s structure combines a heterocyclic aromatic core with a substituted piperazine, a common pharmacophore in medicinal chemistry. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
4-methoxy-6-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-8-6-14(4-3-11-8)9-5-10(15-2)13-7-12-9;/h5,7-8,11H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFQJODWFIYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=NC=N2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353974-08-9 | |
| Record name | Pyrimidine, 4-methoxy-6-(3-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-6-(3-methylpiperazin-1-yl)pyrimidine.
Reduction: Formation of 4-methoxy-6-(3-methylpiperazin-1-yl)dihydropyrimidine.
Substitution: Formation of 4-chloro-6-(3-methylpiperazin-1-yl)pyrimidine.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is primarily explored for its therapeutic potential. Its structural features suggest it may act as a lead compound in the development of pharmaceuticals targeting various diseases, including:
- Oncology : Research indicates that this compound may exhibit anticancer properties, potentially acting as a kinase inhibitor, which is crucial in cancer treatment strategies.
- Neurology : It has been investigated for neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex pyrimidine derivatives and other biologically active compounds.
- Modification Reactions : The methoxy group allows for various chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity.
Biological Studies
The interactions of this compound with biological targets have been extensively studied:
- Receptor Binding Studies : The compound has potential as a ligand in binding studies, which can help elucidate its mechanism of action and identify specific biological targets.
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes could lead to new therapeutic agents for diseases involving dysregulated enzyme activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methylpiperidin-1-yl)pyrimidine | Contains a piperidine ring | Potential kinase inhibitor |
| N-(4-Methoxybenzyl)-6-methylpyrimidinamine | Methoxy group on a benzyl ring | Anticancer properties |
| 4-(3-Methylpiperidin-1-yl)-2-thiouracil | Thiouracil derivative | Antiviral activity |
This table highlights how this compound's unique combination of functional groups enhances its binding affinity and selectivity towards targeted kinases, which may improve its efficacy as an antitumor agent while minimizing off-target effects.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology.
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of this compound. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival in vitro, indicating promising applications in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-methylpiperazine group in the target compound introduces steric and electronic effects distinct from 4-methyl (e.g., 57005-71-7) or unsubstituted piperazine analogs (e.g., 879215-72-2). This may influence conformational flexibility and target binding .
- Pyrimidine Modifications: Methoxy (electron-donating) at the 4-position contrasts with amino (57005-71-7) or chloro (321571-41-9) groups, altering electronic density and reactivity .
- Salt Forms : Hydrochloride salts (target compound, 879215-72-2) improve solubility compared to free bases, while dihydrochloride forms (1380300-84-4) may further enhance stability .
Physicochemical Properties
- Solubility : The hydrochloride salt form increases polarity and water solubility, critical for bioavailability. Analogous compounds like 879215-72-2 and 1380300-84-4 follow similar trends .
- Stability: Methoxy groups are generally hydrolytically stable under physiological conditions, whereas amino or chloro substituents (e.g., 57005-71-7, 321571-41-9) may exhibit higher reactivity .
Biological Activity
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. With the molecular formula , this compound features a pyrimidine ring substituted with a methoxy group and a 3-methylpiperazine moiety. Its unique structure offers various applications in biological research, including potential therapeutic effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including lung cancer (A549) and others. The compound's mechanism of action likely involves the inhibition of specific kinases associated with tumor growth and proliferation.
Case Study: In Vitro Testing
A study conducted on the compound's antitumor activity revealed IC50 values indicating its potency against cancer cells:
Antimicrobial Activity
In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Studies have evaluated its Minimum Inhibitory Concentration (MIC) against various pathogens, demonstrating effective inhibition.
Antimicrobial Efficacy Results
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate the activity of these targets, leading to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine hydrochloride | Pyrimidine derivative | Antitumor |
| 4-Methoxy-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride | Pyrimidine derivative | Antimicrobial |
| 4-Methoxy-6-(3-ethylpiperazin-1-yl)pyrimidine hydrochloride | Pyrimidine derivative | Lesser activity |
This comparative analysis highlights the unique substitution pattern of the compound, which influences its reactivity and biological efficacy.
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride, and how can reaction yields be improved?
Methodological Answer: Key steps involve nucleophilic substitution between 4-methoxy-6-chloropyrimidine and 3-methylpiperazine, followed by hydrochloric acid salt formation. Optimize temperature (50–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst (e.g., K₂CO₃) to enhance piperazine coupling efficiency . Post-reaction purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) improves yield. Monitor intermediates using TLC (Rf = 0.3–0.5 in 9:1 CH₂Cl₂/MeOH) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>95%) .
- NMR : Confirm structure via ¹H NMR (δ 3.2–3.5 ppm for piperazine protons, δ 8.1 ppm for pyrimidine C-H) and ¹³C NMR .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 281.2 .
Advanced Research Questions
Q. How can contradictions between theoretical predictions and experimental reactivity data be resolved?
Methodological Answer: Discrepancies in substituent effects (e.g., unexpected regioselectivity) may arise from steric hindrance or solvent interactions. Validate hypotheses by:
Q. What strategies are recommended for investigating the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC every 24 hours .
- Thermal Analysis : Use TGA/DSC to identify decomposition temperatures (>200°C suggests solid-state stability) .
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .
Q. How can computational modeling (e.g., DFT, MD) predict biological target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding affinities. Optimize protonation states of the piperazine ring at physiological pH .
- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (water/Na⁺/Cl⁻) for 100 ns to assess conformational stability .
Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress (e.g., in-line FTIR) .
- Purification Challenges : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scale-up .
- Heat Management : Use jacketed reactors to control exothermic piperazine coupling .
Q. How can impurity profiling be systematically conducted to meet regulatory standards?
Methodological Answer:
- HPLC-MS : Identify impurities (e.g., des-methyl analogs) using high-resolution MS and compare against synthetic byproducts .
- Forced Degradation : Stress the compound under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to generate degradants .
- Reference Standards : Use certified impurities (e.g., 4-methoxy-6-chloropyrimidine) for spiking studies .
Q. What experimental designs address discrepancies in biological activity across cell-based assays?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ shifts caused by serum protein binding .
- Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated inactivation .
- Cell Line Validation : Use isogenic lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .
Safety and Handling
Q. What protocols ensure safe handling and waste disposal?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Neutralization : Treat aqueous waste with NaHCO₃ before disposal .
Data Interpretation
Q. How should researchers contextualize conflicting solubility data across studies?
Methodological Answer: Variations in solubility (e.g., DMSO vs. water) may stem from polymorphic forms. Characterize crystal structure via XRPD and compare with literature. Use saturated shake-flask methods at 25°C for consistent measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
